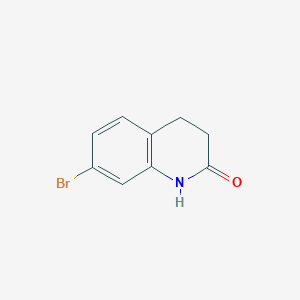

7-Bromo-3,4-dihydroquinolin-2(1H)-one

Beschreibung

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to life and technology. wikipedia.orgbritannica.com The quinoline (B57606) and its derivatives, such as the dihydroquinolinone core of the title compound, are prominent members of this class. wikipedia.orgslideshare.net These nitrogen-containing fused-ring systems are not merely chemical curiosities; they are integral components of a vast array of natural products, pharmaceuticals, and functional materials. wikipedia.orgnih.gov

The 3,4-dihydroquinolin-2(1H)-one scaffold, also known as a dihydrocarbostyril, represents a partially saturated quinoline ring system. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The presence of the lactam (a cyclic amide) within the dihydroquinolinone ring imparts specific chemical properties and conformational rigidity that are often crucial for biological interactions.

Significance as a Chemical Scaffold and Research Compound

The true value of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in chemical research lies in its function as a versatile chemical scaffold. A scaffold, in this context, is a core molecular framework upon which a variety of substituents can be systematically added to create a library of related compounds. This process is central to drug discovery and materials science, allowing for the fine-tuning of molecular properties.

The strategic placement of a bromine atom at the 7-position of the dihydroquinolinone ring is the key to its utility. This bromine atom serves as a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov Techniques such as the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds by reacting the bromo-substituted scaffold with various boronic acids or esters. libretexts.orgmdpi.com This enables the introduction of a wide array of chemical groups, leading to the generation of diverse molecular architectures. The ability to create extensive chemical libraries from this single precursor makes it an invaluable tool for structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to optimize its biological activity or material properties.

Overview of Research Trajectories and Applications

The application of this compound as a research compound has led to several promising research trajectories, primarily within the realm of medicinal chemistry.

One significant area of investigation is in the development of novel treatments for neurodegenerative diseases, particularly Alzheimer's disease. Researchers have utilized this compound as a starting material to synthesize hybrid compounds designed to act as multi-target agents. tandfonline.com For instance, derivatives have been created that combine the dihydroquinolinone core with other pharmacophores, such as dithiocarbamates, to simultaneously inhibit multiple enzymes implicated in the pathology of Alzheimer's disease. tandfonline.com

Another major research thrust is in the field of oncology. The dihydroquinolinone scaffold is a component of several compounds with demonstrated anticancer properties. nih.gov this compound serves as a key intermediate in the synthesis of novel sulfonamide derivatives that have been investigated as tubulin polymerization inhibitors. nih.gov By disrupting the dynamics of microtubules, essential components of the cellular skeleton, these compounds can selectively inhibit the proliferation of rapidly dividing cancer cells. nih.gov The ability to readily modify the 7-position of the scaffold allows for the exploration of how different substituents impact the potency and selectivity of these potential anticancer agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZXCJXCRWALSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650682 | |

| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-51-7 | |

| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 3,4 Dihydroquinolin 2 1h One and Its Analogues

Direct Halogenation Strategies

Direct halogenation represents a straightforward approach to introduce a bromine atom onto the 3,4-dihydroquinolin-2(1H)-one core. The regioselectivity of the bromination is a key consideration in these methods.

Bromination of 3,4-Dihydroquinolin-2-one Precursors

The direct bromination of 3,4-dihydroquinolin-2(1H)-one can be accomplished using molecular bromine. This method is a common strategy for introducing a bromine atom onto the aromatic ring of the quinolinone system. The reaction conditions, such as the choice of solvent and temperature, can influence the outcome and yield of the desired 7-bromo product. For instance, carrying out the reaction in a suitable solvent like acetic acid or chloroform (B151607) at room or slightly elevated temperatures is a typical procedure.

Utilization of N-Bromosuccinimide (NBS) in Quinolinone Synthesis

N-Bromosuccinimide (NBS) is a widely used reagent for bromination reactions, offering a milder and more selective alternative to liquid bromine. wikipedia.orgorganic-chemistry.orgmissouri.edu It can be employed for the bromination of both activated aromatic compounds and in radical reactions. organic-chemistry.orgmissouri.edu In the context of dihydroquinolinone synthesis, NBS can be used for the α-bromination of carbonyl derivatives or for the bromination of the aromatic ring. wikipedia.org The reaction conditions often involve a radical initiator like azobisisobutyronitrile (AIBN) when targeting allylic or benzylic positions, or acid catalysis for α-bromination of carbonyls. wikipedia.org For aromatic bromination, the reaction can be performed in solvents like chloroform. nih.gov

| Reagent | Substrate | Conditions | Product | Yield | Reference |

| NBS | 1,2,3,4-Tetrahydroquinoline | AIBN, Benzene (B151609), Reflux | 4,6,8-Tribromoquinoline | 75% | nih.gov |

| NBS | 6-Bromo-4-phenyl-1,2,3,4-tetrahydroquinoline | CHCl3, Room Temp | Multi-brominated product | - | nih.gov |

| NBS, DBU | Primary Amides | - | Carbamate | - | missouri.edu |

| NBS | Alkenes | Aqueous Solvents | Bromohydrins | - | missouri.edu |

Cyclization Approaches for Dihydroquinolinone Scaffolds

Cyclization reactions provide a powerful tool for constructing the core dihydroquinolinone ring system, with the bromine substituent often introduced either before or during the cyclization step.

Cyclization of Brominated Aniline (B41778) Derivatives

A common and effective strategy involves the cyclization of appropriately substituted brominated aniline derivatives. For example, the reaction of a brominated aniline with an α,β-unsaturated acid or ester can lead to the formation of the dihydroquinolinone ring through processes like intramolecular Friedel-Crafts-type reactions. nih.gov The presence of the bromine atom on the aniline precursor directs its incorporation into the final product. Various Brønsted and Lewis acids, such as sulfuric acid, trifluoroacetic acid (TFA), and aluminum chloride, can be used to catalyze these cyclization reactions. mdpi.com

Alternative Cyclization Routes (e.g., from Indenone Derivatives)

While less common, alternative cyclization pathways can also be envisioned. For instance, the rearrangement or transformation of other ring systems, such as indenone derivatives, could potentially lead to the formation of the dihydroquinolinone scaffold. organic-chemistry.org These routes often involve more complex multi-step sequences and may be employed for the synthesis of highly substituted or unique analogues.

Metal-Catalyzed Synthetic Pathways

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to achieve high efficiency and selectivity. organic-chemistry.org Several metal-catalyzed methods have been developed for the synthesis of dihydroquinolinones.

Palladium-catalyzed reactions are particularly prominent in this area. organic-chemistry.org For example, palladium-catalyzed intramolecular C-N cross-coupling reactions of malonamide (B141969) derivatives can provide chiral 3,4-dihydroquinolin-2-ones with high yields and enantioselectivities. organic-chemistry.org Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org

Other transition metals like rhodium and cobalt have also been utilized. mdpi.com Rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives offers a route to chiral 3-aryl-1-indanones, which could be precursors to certain quinolinone structures. organic-chemistry.org Cobalt-catalyzed hydroboration/cyclization of 1,7-enynes has been developed to synthesize chiral boryl-functionalized quinoline (B57606) derivatives. researchgate.net Furthermore, nickel-catalyzed tandem radical addition/cyclization reactions have been employed for the synthesis of dihydroquinolin-2(1H)-ones. mdpi.com

| Catalyst System | Reaction Type | Substrates | Product | Key Features | Reference |

| Pd(OAc)2/Ligand | C-H Activation | 3,4-Dihydroquinolin-2-one | 7-Bromo-3,4-dihydroquinolin-2-one | High regioselectivity for the 7-position | |

| Rh/Pd/Cu | Conjugate-addition/amidation/amidation | - | Dihydroquinolinones | One-pot synthesis | organic-chemistry.org |

| Cobalt-catalyst | Hydroboration/cyclization | 1,7-Enynes | Chiral boryl-functionalized quinolines | High yields and enantioselectivity | researchgate.net |

| Nickel-catalyst | Tandem radical addition/cyclization | Tertiary benzylamines and N-arylamides | Dihydroquinolin-2(1H)-ones | Radical-based process | mdpi.com |

Cu/Pd-Catalyzed Tandem Carbonylative Synthesis of Dihydroquinolin-2(1H)-one Derivatives

A novel and efficient method for constructing ester-containing 3,4-dihydroquinolin-2(1H)-one scaffolds involves a Cu/Pd-catalyzed tandem radical cyclization and carbonylation process. acs.orgacs.orgnih.gov This methodology utilizes alkyne-tethered α-bromocarbonyls and phenols as starting materials. acs.orgnih.gov A key feature of this reaction is the use of benzene-1,3,5-triyl triformate (TFBen) as a solid carbon monoxide (CO) source, which circumvents the need to handle toxic CO gas. acs.org

The reaction proceeds smoothly to afford a variety of ester-containing 3,4-dihydroquinolin-2(1H)-one derivatives in high yields. acs.orgnih.gov This protocol has also been successfully applied to the late-stage modification of bioactive molecules, demonstrating its versatility and potential for complex molecule synthesis. acs.orgacs.orgnih.gov The dual catalytic system, combining copper and palladium, is crucial for the success of this tandem reaction, which builds the heterocyclic core in a single operation. acs.orgnih.gov

A related palladium-catalyzed carbonylative cyclization of 1,7-enynes has also been developed. researchgate.net This method uses perfluoroalkyl iodides and Mo(CO)₆ or TFBen as the CO source to construct polycyclic 3,4-dihydroquinolin-2(1H)-one scaffolds, further highlighting the utility of carbonylation reactions in synthesizing this important heterocyclic system. researchgate.net

Palladium-Catalyzed Cyclopropane (B1198618) Ring Expansion for Dihydroquinolin-2(1H)-ones

Palladium-catalyzed reactions involving the ring-opening of cyclopropanes offer another strategic approach to complex molecular scaffolds. In the context of dihydroquinolinone synthesis, while direct ring expansion to the quinolinone core is less common, related mechanistic principles are instructive. For instance, studies on the tandem Heck–cyclopropane ring-opening reaction reveal that the presence and position of directing groups, such as hydroxyl groups, are key to controlling the regioselectivity of the C-C bond cleavage in the cyclopropane ring. nih.gov

The Heck insertion into a cyclopropyl (B3062369) system creates a new stereocenter with a configurationally stable carbon-palladium bond, which then dictates the selectivity of the subsequent ring-opening. nih.gov This type of controlled, selective bond cleavage is fundamental in modern organic synthesis for building acyclic systems with multiple stereocenters from strained rings. nih.gov While not a direct synthesis of 7-bromo-3,4-dihydroquinolin-2(1H)-one, the principles of palladium-catalyzed ring expansion and functionalization are highly relevant for designing novel synthetic pathways to related heterocyclic structures.

Suzuki Cross-Coupling in Brominated Quinolinone Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov It is particularly valuable for the functionalization of aryl halides, such as this compound. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. harvard.eduorganic-chemistry.org

The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid reagents. nih.gov For brominated quinolinones, this allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl groups at the C7-position, creating extensive libraries of analogues for structure-activity relationship studies. nih.govresearchgate.net

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinolinone. harvard.edu

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step often facilitated by a base. harvard.eduorganic-chemistry.org

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, regenerating the palladium(0) catalyst and forming the final C-C coupled product. harvard.edu

Recent advancements have led to catalysts that are effective even at room temperature and can couple a broad range of substrates, including less reactive aryl chlorides and triflates. organic-chemistry.orgnih.gov

Derivatization and Functionalization Strategies of the Bromine Moiety

The bromine atom at the C7-position of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse derivatives.

Nucleophilic Substitution Reactions at the Bromine Site

The bromine atom on the aromatic ring of 7-bromo-2,3-dihydroquinolin-4(1H)-one can be replaced by various nucleophiles. This allows for the introduction of different functional groups, such as amines, thiols, or alkoxides, which can significantly alter the molecule's properties. While nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide a more general route for these transformations under milder conditions.

Ether Formation via Reaction of Hydroxy-Dihydroquinolinone with Dibromobutane

A crucial derivatization strategy, particularly in pharmaceutical synthesis, involves the conversion of the bromo-substituent to a hydroxyl group, which can then undergo etherification. A prominent example is in the synthesis of the antipsychotic drug aripiprazole. google.comchemicalbook.com In this multi-step process, a precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is reacted with 1,4-dibromobutane (B41627). google.com

This reaction, typically carried out in the presence of a base like potassium carbonate or potassium hydroxide, results in the alkylation of the phenolic hydroxyl group to form 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. google.com This intermediate possesses a terminal bromine on the butoxy chain, which is then used for a subsequent nucleophilic substitution reaction with a piperazine (B1678402) derivative to complete the synthesis of aripiprazole. google.comresearchgate.net

Table 1: Reaction Conditions for Ether Formation

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 1,4-Dibromobutane | K₂CO₃ | Water | Reflux, 3h | 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 68% | |

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolone | 1,4-Dibromobutane | 11.2% KOH | DMF | 60°C, 2h | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolone | - |

Functionalization via Electrophilic Aromatic Substitution

While the dihydroquinolinone ring is generally electron-rich, the presence of the deactivating bromine atom and the lactam carbonyl group influences the regioselectivity of further electrophilic aromatic substitution reactions. Such reactions, including nitration, halogenation, or Friedel-Crafts reactions, would primarily be directed by the existing substituents. The activating amino group (part of the lactam) directs ortho and para, while the deactivating bromo and carbonyl groups direct meta. The ultimate substitution pattern would depend on the specific reagents and reaction conditions, allowing for the synthesis of poly-substituted quinolinone derivatives. For instance, regioselective bromination using N-bromosuccinimide (NBS) is a common method for introducing bromine atoms onto such aromatic cores. researchgate.net

Diversity-Oriented Synthesis for Substituted Quinolinones

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate libraries of structurally diverse small molecules from a common starting material. nih.govfrontiersin.org This approach is instrumental in drug discovery and chemical biology for exploring chemical space and identifying novel bioactive compounds. cam.ac.uk In the context of quinolinones, DOS allows for the systematic modification of the core structure, leading to a wide range of analogues.

One prominent DOS strategy begins with functionalized ortho-amino acetophenones. These building blocks can react with various aroyl chlorides to form amide intermediates. nih.gov Subsequent base-catalyzed intramolecular cyclization, often using potassium tert-butoxide, yields the desired 2-aryl-4-quinolone core. nih.gov This method is valued for its straightforward nature and its compatibility with a variety of substituents on the aryl moiety. nih.gov

The power of this approach lies in the subsequent transformations that can be applied to the quinolone scaffold. For example, methoxy (B1213986) groups on the quinolone ring can be selectively or fully deprotected, and further alkylation can introduce additional diversity, with the reaction's outcome depending on the specific conditions used. nih.gov This multi-step, divergent pathway from a single precursor exemplifies the core principle of DOS. cam.ac.uk

The table below illustrates a typical reaction scheme for generating diversity in 2-aryl-4-quinolones starting from a common amide precursor.

Table 1: Diversity-Oriented Synthesis of 2-Aryl-4-quinolones

| Starting Amide | Reaction | Resulting Scaffold | Key Feature | Reference |

|---|---|---|---|---|

| N-(2-acetyl-3,5-dimethoxyphenyl)benzamide | Base-catalyzed Cyclization | 2-Aryl-5,7-dimethoxy-4-quinolone | Core scaffold formation | nih.gov |

| 2-Aryl-5,7-dimethoxy-4-quinolone | Partial Demethylation | 2-Aryl-5-hydroxy-7-methoxy-4-quinolone | Introduction of hydroxyl group for further functionalization | nih.gov |

| 2-Aryl-5,7-dimethoxy-4-quinolone | Full Demethylation | 2-Aryl-5,7-dihydroxy-4-quinolone | Increased polarity and hydrogen-bonding capability | nih.gov |

| 2-Aryl-5-hydroxy-7-methoxy-4-quinolone | Alkylation | 2-Aryl-5-alkoxy-7-methoxy-4-quinolone | Appendage diversity via alkyl halides | nih.gov |

Metal-Free Thiocarbamation of Quinolinones

A significant advancement in the functionalization of quinolinones is the development of a metal-free thiocarbamation method. researchgate.netacs.org This novel approach provides direct access to 3,4-difunctionalized quinolines and quinolinonyl thiocarbamates at room temperature. researchgate.netacs.org The reaction utilizes a combination of tetraalkylthiuram disulfides and hypervalent iodine(III) reagents (HIRs), which act as both oxygenation and acyloxylation sources. acs.org

Key features of this methodology include its mild reaction conditions, excellent tolerance of diverse functional groups, and a broad substrate scope, consistently providing good product yields. acs.orgacs.org This process is particularly noteworthy as it avoids the use of transition metals, which can be costly and introduce toxic residues. The synthesized heterocyclic thiocarbamates can also be readily converted into heterocyclic thiols, expanding the synthetic utility of the method. acs.org Mechanistic studies suggest the involvement of radical species in the transformation. acs.org

The reaction's practicality is enhanced by its scalability and its potential for the late-stage thiocarbamation of biologically active compounds. acs.org

Table 2: Substrate Scope of Metal-Free Thiocarbamation of Quinolinones

| Quinolinone Substrate | Tetraalkylthiuram Disulfide | Hypervalent Iodine(III) Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Quinolinone | Tetramethylthiuram disulfide | (Diacetoxyiodo)benzene | 3,4-Difunctionalized quinoline | Good | acs.org |

| Substituted Quinolinone | Tetraethylthiuram disulfide | Phenyliodine bis(trifluoroacetate) | Quinolinonyl thiocarbamate | Good | researchgate.netacs.org |

| Bioactive Compound with Quinolinone Core | Various | Various HIRs | Late-stage functionalized product | Varies | acs.org |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the development of synthetic routes for quinoline and quinolinone derivatives to minimize environmental impact. nih.govacs.org Traditional synthesis methods often rely on harsh conditions, such as high temperatures and hazardous solvents, which are both energy-intensive and environmentally detrimental. nih.govacs.org

Modern sustainable approaches focus on several key areas:

Energy Efficiency : The use of energy sources like microwave irradiation and concentrated solar radiation can significantly reduce reaction times and energy consumption compared to conventional heating. acs.orgrsc.org For example, a solvent-free Friedländer synthesis of quinolines has been achieved at 60 °C, a relatively mild temperature. acs.org

Safer Solvents and Catalysts : There is a strong emphasis on replacing hazardous solvents with greener alternatives like water or ethanol. acs.orgrsc.org Water is not only environmentally benign but can also enhance reaction rates and simplify product recovery in some cases. researchgate.net Furthermore, the development of catalyst-free reaction conditions or the use of biodegradable, natural catalysts, such as citric acid from lemon juice, represents a significant step towards sustainability. rsc.orgresearchgate.net A method using lemon juice and solar energy to synthesize 2,3-dihydroquinazolin-4(1H)-ones achieved a 97% yield in just 10 minutes. rsc.org

The table below summarizes various green chemistry approaches applied to the synthesis of quinolinone-related structures.

Table 3: Green and Sustainable Approaches to Quinolinone Synthesis

| Green Strategy | Methodology | Key Advantage | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave-assisted Friedländer synthesis | Reduced reaction time (6-12 min) | acs.org |

| Renewable Energy | Synthesis using concentrated solar radiation | Use of a renewable energy source, rapid reaction | rsc.org |

| Green Solvent | Cyclocondensation in water | Avoids hazardous organic solvents, simple workup | researchgate.net |

| Natural Catalyst | Reaction catalyzed by lemon juice | Biodegradable, non-toxic, and inexpensive catalyst | rsc.org |

| Catalyst-Free Conditions | Direct cyclocondensation of 2-aminobenzamide (B116534) with aldehydes in water | Eliminates catalyst cost, toxicity, and removal steps | researchgate.net |

| Metal-Free Catalysis | Visible-light promoted aerobic oxidation | Avoids heavy metal catalysts and uses air as an oxidant | mdpi.com |

Elucidation of Chemical Reactivity and Transformation Pathways

Reactions at the Bromine Atom

The bromine atom at the 7-position of the dihydroquinolinone ring is a key site for functionalization. It readily participates in both substitution and cross-coupling reactions, enabling the introduction of diverse chemical moieties.

Substitution Reactions for New Functional Groups

The bromine atom on the aromatic ring of 7-bromo-3,4-dihydroquinolin-2(1H)-one can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNA r) reactions. masterorganicchemistry.com In these reactions, the aromatic ring is the electrophile, and the attacking species is the nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring can accelerate the rate of these reactions. masterorganicchemistry.com For instance, the bromine can be displaced by amines, thiols, or alkoxides to introduce new functional groups. This allows for the synthesis of a wide range of derivatives with potentially altered biological or chemical properties. A notable example is the reaction with 4-bromobutoxy groups to form compounds like 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. nih.gov

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for these transformations. myskinrecipes.com These reactions typically involve an aryl halide, a coupling partner, a palladium catalyst, and a base.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.govresearchgate.netnih.gov It is a versatile method for creating new C-C bonds and has been successfully applied to bromo-substituted quinolines and related heterocyclic systems. nih.govresearchgate.netgoogle.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)4 or PdCl2(dppf), in the presence of a base like potassium carbonate or cesium carbonate. nih.govnih.govgoogle.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst | Base | Product | Yield (%) |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2 | K2CO3 | 7-(4-methoxyphenyl)-4-sulfonamido-1H-indazole | Not specified |

| ortho-bromoaniline derivative | Benzyl boronic ester | Pd(dppf)Cl2 | K2CO3 | ortho-benzylaniline derivative | 11 (initial) |

| 8-bromo-2,4-dichloro-7-methoxy-quinoline | Aryl boronic acid | Pd(PPh3)4 | K2CO3 | 2-chloro-7-methoxy-8-aryl-quinoline | Not specified |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This palladium-catalyzed reaction is a cornerstone of C-C bond formation. wikipedia.orgnih.govorganic-chemistry.org It is widely used in the synthesis of pharmaceuticals and other complex organic molecules. nih.govresearchgate.net The reaction can be performed under phosphine-free conditions and has been successfully applied to various brominated heterocycles. researchgate.net

Table 2: Key Features of the Heck Reaction

| Feature | Description |

| Reactants | Unsaturated halide (e.g., aryl bromide) and an alkene. wikipedia.org |

| Catalyst | Palladium complex (e.g., Pd(OAc)2, PdCl2). wikipedia.org |

| Base | Typically an amine base like triethylamine. wikipedia.org |

| Product | A substituted alkene. wikipedia.org |

| Stereoselectivity | Often exhibits high trans selectivity. organic-chemistry.org |

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is known for its mild reaction conditions, often proceeding at room temperature. wikipedia.org This method allows for the introduction of alkyne functionalities onto the quinolinone scaffold.

Table 3: Components of the Sonogashira Coupling Reaction

| Component | Role |

| Aryl/Vinyl Halide | Electrophilic partner (e.g., this compound). wikipedia.org |

| Terminal Alkyne | Nucleophilic partner. wikipedia.org |

| Palladium Catalyst | Facilitates the catalytic cycle. wikipedia.org |

| Copper(I) Co-catalyst | Activates the alkyne. wikipedia.org |

| Amine Base | Scavenges the hydrogen halide byproduct. wikipedia.org |

Transformations of the Dihydroquinolinone Ring System

The dihydroquinolinone ring itself can undergo various transformations, including oxidation and reduction, which alter the saturation level and functionality of the heterocyclic core.

Oxidation Reactions to Quinolone Derivatives

The dihydroquinolinone ring system can be oxidized to the corresponding quinolone derivative. This transformation introduces a double bond into the heterocyclic ring, leading to a more conjugated system. For example, 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a related quinolone derivative. biosynth.com

Reduction Reactions to Saturated Analogues

Reduction of the dihydroquinolinone ring system can lead to the formation of fully saturated tetrahydroquinoline derivatives. These reactions typically involve the reduction of the amide carbonyl group and/or the aromatic ring.

Reactivity of the Carbonyl Group

The carbonyl group within the dihydroquinolinone ring exhibits typical reactivity for an amide. It can be a site for reduction or other nucleophilic attacks, although these reactions are less common than those at the bromine atom or involving the aromatic system.

Nucleophilic Attack and Derivatization at the Nitrogen Atom

The secondary amine within the lactam ring of this compound is a key site for chemical modification. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily attacking electrophilic species to form a new covalent bond. This reactivity enables the synthesis of a wide array of N-substituted derivatives through reactions such as N-alkylation and N-arylation. These transformations are fundamental in medicinal chemistry for exploring the structure-activity relationships of quinolinone-based compounds.

N-Alkylation

N-alkylation of this compound introduces an alkyl group onto the nitrogen atom. This is typically achieved by reacting the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a suitable base. The base deprotonates the nitrogen atom, enhancing its nucleophilicity and facilitating the subsequent attack on the electrophilic carbon of the alkyl halide. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The choice of base and reaction conditions can influence the yield and selectivity of the N-alkylation reaction.

N-Arylation

The introduction of an aryl group at the nitrogen position is accomplished through N-arylation reactions. Modern cross-coupling methodologies, such as the Buchwald-Hartwig and Chan-Lam reactions, are often employed for this purpose.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of this compound, this would involve coupling with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The Chan-Lam coupling offers an alternative, often milder, copper-catalyzed approach for N-arylation. This reaction typically utilizes an arylboronic acid as the arylating agent in the presence of a copper catalyst, a base, and often an oxidant. This method is known for its tolerance of a wide range of functional groups. While specific examples for this compound are not extensively documented in readily available literature, the general applicability of these methods to similar lactam systems suggests their potential for the N-arylation of this scaffold.

The table below summarizes representative conditions for the N-derivatization of related quinolinone systems, which can be considered as starting points for the derivatization of this compound.

| Substrate | Reagent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 2(1H)-Quinolone | Alkyl Halide | NaH / K2CO3 | DMF | N-Alkyl-2(1H)-quinolone | - | General Knowledge |

| 3-Formyl-2-quinolone | Phenylboronic Acid | Cu(OAc)2 / Pyridine | Dichloromethane | N-Phenyl-3-formyl-2-quinolone | 85 | researchgate.net |

Note: The yields and specific conditions can vary significantly based on the specific reactants and catalysts used. The data presented is illustrative of the general reaction types.

Structure Activity Relationship Sar and Structure Functional Selectivity Relationship Sfsr Investigations

Systematic Structural Modifications of the 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one core, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds. nih.govmdpi.com Systematic modifications of this scaffold have been a key strategy to explore and optimize biological activities. mdpi.comresearchgate.net

Researchers have explored various modifications, including:

Substitution on the aromatic ring: Introducing different functional groups at various positions of the benzene (B151609) ring of the quinolinone core significantly impacts activity. nih.gov

Modifications at the N1-position: Alkylation or arylation at the nitrogen atom has been a common strategy to modulate the compound's properties. For instance, a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized to develop novel antidepressants. acs.org

Alterations at the C3 and C4 positions: Introducing substituents at these positions can influence the molecule's conformation and interaction with biological targets. mdpi.com

These systematic modifications allow for a comprehensive SAR study, providing insights into the structural requirements for desired biological effects. mdpi.com

Impact of Bromine Substituent Position and Other Ring Modifications on Biological Activity

The position of the bromine atom on the quinolinone ring is a critical determinant of its biological activity. Studies on various bromo-substituted quinolines and related heterocyclic systems have consistently shown that the location of the halogen substituent significantly influences the compound's potency and selectivity. nih.gov

For instance, in a study of brominated quinolines, compounds with bromine atoms at the C-5 and C-7 positions demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov In contrast, substitutions at other positions, such as C-3, C-6, and C-8, resulted in inactive compounds. nih.gov This highlights the regioselective importance of halogen substitution.

Furthermore, the presence of other functional groups in conjunction with bromine can lead to synergistic effects. For example, the conversion of a methoxy (B1213986) group at C-8 to a hydroxyl group in a brominated quinoline (B57606) scaffold was found to enhance its anticancer activity. nih.gov The electronegativity of the halogen atom itself can also play a role, with studies on other heterocyclic systems showing that activity can increase with the electronegativity of the halogen. nih.gov

Structure-Functional Selectivity Relationship Studies of Receptor Agonists (e.g., Dopamine (B1211576) D2 Receptors)

The 3,4-dihydroquinolin-2(1H)-one scaffold is a key component of aripiprazole, a well-known dopamine D2 receptor partial agonist. nih.gov This has spurred extensive SFSR studies to develop new ligands with biased signaling properties, which can offer improved therapeutic profiles with fewer side effects. nih.govbiorxiv.orgnih.govnih.gov

Functional selectivity refers to the ability of a ligand to differentially activate distinct signaling pathways downstream of a single receptor. nih.govmdpi.com For D2 receptors, these pathways primarily involve G protein-dependent signaling and β-arrestin-dependent signaling. nih.govnih.gov

Key findings from SFSR studies on D2 receptor agonists with a dihydroquinolinone scaffold include:

Modifications to the arylpiperazine moiety, the linker, and the dihydroquinolinone core can shift the functional selectivity towards either G protein or β-arrestin pathways. nih.gov

Some analogs have been identified as β-arrestin-biased D2R agonists, which are inactive towards G-protein signaling but act as partial agonists for β-arrestin-2 recruitment. nih.gov

The intrinsic efficacy of these compounds can vary depending on the specific assay used, indicating functional selectivity. For example, a compound might act as a partial agonist in an adenylyl cyclase inhibition assay but as an antagonist in a GIRK channel activation assay. nih.gov

These studies are crucial for designing next-generation antipsychotics and other CNS drugs with tailored signaling properties. nih.gov

Table 1: SAR of Dopamine D2 Receptor Agonists with Dihydroquinolinone Scaffold

| Compound/Modification | Receptor Binding Affinity (D2) | Functional Activity (G-protein pathway) | Functional Activity (β-arrestin pathway) | Reference |

| Aripiprazole | High | Partial Agonist | Partial Agonist | nih.gov |

| UNC9975 | High | Inactive | Partial Agonist | nih.gov |

| UNC9994 | High | Inactive | Partial Agonist | nih.gov |

| SV-III-130s | High | Partial Agonist | Antagonist (in some assays) | nih.gov |

SAR in Enzyme Inhibition Studies (e.g., Protein Kinase CK2, Cytochrome P450)

The 3,4-dihydroquinolin-2(1H)-one scaffold and its derivatives have also been investigated as inhibitors of various enzymes.

Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase implicated in various diseases, including cancer. nih.govunipd.it Brominated benzimidazoles and benzotriazoles, which share structural similarities with brominated quinolinones, are known potent inhibitors of CK2. nih.gov For instance, 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) is a selective CK2 inhibitor. unipd.it The presence of multiple bromine atoms is often crucial for high inhibitory potency. nih.gov While direct SAR studies of 7-Bromo-3,4-dihydroquinolin-2(1H)-one on CK2 are not extensively reported, the known activity of related brominated heterocycles suggests its potential as a starting point for designing CK2 inhibitors. nih.govnih.gov

Cytochrome P450: Cytochrome P450 (CYP) enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions. nih.gov The 3,4-dihydroquinolin-2(1H)-one core can be found in molecules that interact with CYP enzymes. The nature and position of substituents on the quinolinone ring would be expected to influence the binding and inhibitory activity against different CYP isoforms. For example, the hydrophobicity and electronic properties of the substituents can affect the interaction with the enzyme's active site. nih.gov Specific SAR data for this compound as a CYP inhibitor is limited in the provided context.

SAR for Antimicrobial and Antitumor Activities

Antimicrobial Activity: Dihydroquinolinone derivatives have shown potential as antimicrobial agents. nih.govresearchgate.net The SAR in this context often relates to the ability of the compounds to disrupt bacterial cell membranes or inhibit essential enzymes. nih.gov Studies on other halogenated flavonoids have shown that the presence of bromine or chlorine atoms can significantly enhance antibacterial activity. nih.gov The position of the halogen and other substituents on the aromatic ring plays a vital role in determining the spectrum and potency of antimicrobial action. nih.gov

Antitumor Activity: The 3,4-dihydroquinolin-2(1H)-one scaffold is a promising framework for the development of anticancer agents. nih.govnih.gov SAR studies have revealed several key structural features that contribute to cytotoxicity against various cancer cell lines.

Substitution pattern on the benzene ring: The introduction of specific substituents at particular positions of the benzene ring of the dihydroquinolinone core has been shown to be critical for anticancer activity. nih.gov

Bromine substitution: As previously mentioned, bromination at specific positions, such as C-5 and C-7, has been shown to be crucial for the antiproliferative effects of quinoline derivatives. nih.gov In contrast, compounds lacking these specific substitutions were found to be inactive. nih.gov The introduction of a bromine atom can enhance the lipophilicity and the ability of the molecule to interact with its biological target.

Modifications at other positions: The addition of sulfonamide moieties or other groups to the dihydroquinolinone scaffold has led to the discovery of potent tubulin polymerization inhibitors with significant anti-cancer activity. nih.govmdpi.com

Table 2: SAR of Dihydroquinolinone Derivatives in Antitumor Studies

| Compound Series | Key Structural Feature | Mechanism of Action | Activity | Reference |

| Brominated Quinolines | Bromine at C-5 and C-7 | Inhibition of C6, HeLa, and HT29 cell proliferation | Significant | nih.gov |

| Dihydroquinolinone Sulfonamides | Para-substituted benzaldehyde | Tubulin polymerization inhibition | Potent (e.g., D13 IC50: 1.34 μM on HeLa) | nih.gov |

| Bromo-deaminodaunorubicin analogs | 2'-bromo substitution | Not specified | High in vivo activity in P-388 leukemia | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Pharmaceutical Synthesis (e.g., Aripiprazole Precursor)

7-Bromo-3,4-dihydroquinolin-2(1H)-one and its close derivatives are pivotal intermediates in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Aripiprazole. newdrugapprovals.orgresearchgate.netnih.gov Aripiprazole is used in the treatment of schizophrenia and bipolar disorder. The synthesis of Aripiprazole often involves the alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to introduce a butoxy side chain. nih.govgoogle.com

In a common synthetic route, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is reacted with 1,4-dibromobutane (B41627) to produce 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. nih.govgoogle.com This intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine (B491241) to yield Aripiprazole. newdrugapprovals.orgresearchgate.netgoogle.com The molecular structure of this compound provides a foundational element that is elaborated upon to achieve the final, complex structure of the active pharmaceutical ingredient. The efficiency of these synthetic steps is crucial for the industrial production of Aripiprazole. researchgate.net

Table 1: Key Intermediates in Aripiprazole Synthesis

| Compound Name | Role in Synthesis | Reference |

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | Starting material for the synthesis of the butoxy side chain intermediate. | nih.govgoogle.com |

| 1,4-Dibromobutane | Alkylating agent to form the 4-bromobutoxy side chain. | nih.govgoogle.com |

| 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | Key intermediate that couples with the piperazine (B1678402) moiety. | newdrugapprovals.orgresearchgate.netnih.gov |

| 1-(2,3-Dichlorophenyl)piperazine | The piperazine-containing fragment that is coupled to the dihydroquinolinone core. | newdrugapprovals.orgresearchgate.netgoogle.com |

Development of Novel Bioactive Molecules and Drug Candidates

The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The presence of a bromine atom on this scaffold, as in this compound, offers a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse libraries of compounds for drug discovery. myskinrecipes.com These new molecules are then screened for various biological activities, leading to the identification of potential drug candidates. nih.gov

Exploration in Central Nervous System (CNS) Drug Discovery

Given its role as a precursor to the antipsychotic drug Aripiprazole, the 7-substituted-3,4-dihydroquinolin-2(1H)-one framework is of significant interest in CNS drug discovery. nih.govgoogle.com Aripiprazole itself is a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. Researchers are actively exploring modifications of the this compound structure to develop new compounds with tailored affinities for various CNS receptors, aiming to discover novel treatments for a range of neuropsychiatric disorders.

Contribution to Antimicrobial and Antifungal Agent Development

The quinoline (B57606) and quinolinone chemical classes have a long history of application in the development of antimicrobial and antifungal agents. researchgate.net Derivatives of this compound are being investigated for their potential to combat microbial infections. Studies on related quinoline compounds have demonstrated that the introduction of a bromine atom can enhance antimicrobial activity. nih.gov For instance, certain brominated quinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Furthermore, synthetic pyrrolo[1,2-a]quinoline (B3350903) analogues, which can be conceptually related to elaborated dihydroquinolinones, have been investigated for their antifungal properties against pathogens like Candida albicans. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Related Quinolone Derivatives

| Compound Class | Target Organism(s) | Observed Activity | Reference |

| Brominated Quinolines | Gram-positive and Gram-negative bacteria | Effective inhibition | |

| 7-Substituted-4-hydroxyquinolin-2(1H)-ones | Bacteria and Fungi | Screened for antibacterial and antifungal activity | researchgate.net |

| Pyrrolo[1,2-a]quinoline analogues | Candida albicans | Potential antifungal agents | nih.gov |

Potential in Anticancer Research

The development of novel anticancer agents is a significant area of research where this compound and its derivatives have shown promise. The quinolinone core is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines. nih.gov The bromine atom at the 7-position can be strategically utilized to synthesize a variety of analogues with potentially enhanced anticancer properties. myskinrecipes.com

Research on brominated quinolines has revealed that these compounds can induce apoptosis (programmed cell death) and inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase I. nih.govresearchgate.net For example, certain bromo-substituted 8-hydroxyquinolines have exhibited strong antiproliferative activity against cell lines such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma). researchgate.net

Table 3: Anticancer Activity of Bromo-Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action (if known) | Reference |

| Brominated methoxyquinolines and nitrated bromoquinolines | C6, HeLa, HT29 | Inhibition of human topoisomerase I, induction of apoptosis | nih.gov |

| Bromo derivatives of 8-substituted quinolines | C6, HeLa, HT29 | Cytotoxic effects, induction of apoptosis, inhibition of topoisomerase I | researchgate.net |

| 7-Bromo-2,3-dihydroquinolin-4(1H)-one derivatives | HL-60 | IC50 values below 0.3 µM |

Design of Immunomodulatory Agents

While direct research on the immunomodulatory properties of this compound is not extensively documented, the broader class of quinoline derivatives has been explored for such activities. The development of compounds that can modulate the immune system is crucial for treating autoimmune diseases, inflammation, and certain cancers. The versatile chemistry of the bromo-dihydroquinolinone scaffold allows for the synthesis of novel structures that could be tested for their ability to interact with targets within the immune system.

Use in Agrochemical Industry as Active Ingredient or Intermediate

The application of this compound in the agrochemical industry is an area of potential development. Quinolines and their derivatives have been investigated for various agrochemical applications, including as herbicides, fungicides, and insecticides. The structural features of this compound make it a candidate for derivatization to create new active ingredients for crop protection. The bromine substituent can be a key feature for biological activity or a site for further chemical modification to optimize efficacy and selectivity for agrochemical targets. nih.gov

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

An extensive review of scientific literature and chemical databases indicates a notable absence of detailed, publicly available research on the specific biological activities of the chemical compound This compound . While the broader family of quinolinone and bromoquinoline derivatives has been the subject of various pharmacological studies, data focusing explicitly on the antimicrobial, antifungal, anticancer, and enzyme inhibition profiles of this particular molecule is not sufficiently available to construct a detailed scientific article as requested.

The quinolinone scaffold is a recognized pharmacophore, and numerous analogues have been investigated for their therapeutic potential. For instance, various substituted quinolinone derivatives have shown promise as antimicrobial and anticancer agents. Research into related compounds, such as certain sulfonamide derivatives of 3,4-dihydro-2(1H)-quinolinone, has identified mechanisms like tubulin polymerization inhibition as a potential avenue for their anticancer effects. Similarly, other brominated quinolines have been evaluated for their antiproliferative activities against various cancer cell lines.

However, these findings are for structurally related but distinct molecules. The precise impact of the bromine atom at the 7-position in conjunction with the dihydroquinolin-2(1H)-one core, without further substitutions, on biological activity remains largely undocumented in accessible research. Scientific inquiry into this specific compound appears to be limited, or the results thereof have not been published in a comprehensive format.

Therefore, a detailed breakdown of its biological activities and molecular mechanisms, including specific data on its spectrum of antimicrobial activity, antifungal properties, in vitro cytotoxicity, mechanisms of action in cancer cells, and specific kinase inhibition profiles, cannot be provided at this time. The available information is primarily confined to its identity as a chemical intermediate, with its CAS number registered as 14548-51-7.

Further empirical research and publication are required to elucidate the specific pharmacological properties of this compound.

Biological Activities and Molecular Mechanisms

Enzyme Inhibition Profiles

Interaction and Inhibition of Cytochrome P450 Enzymes

There is currently a lack of specific research data on the direct interaction and inhibitory effects of 7-Bromo-3,4-dihydroquinolin-2(1H)-one on cytochrome P450 (CYP450) enzymes. The quinolinone class of compounds, in general, is known to interact with various biological targets, but specific inhibitory constants (Ki) or IC₅₀ values for this compound against specific CYP450 isoforms have not been reported in the available literature. Therefore, its potential to act as either a substrate or an inhibitor of this critical enzyme family remains uncharacterized.

Inhibition of Protein Kinase CK2

Specific studies detailing the inhibitory activity of this compound against Protein Kinase CK2 are not present in the current body of scientific research. While other classes of quinolones, such as 3-carboxy-4(1H)-quinolones, have been identified as ATP competitive inhibitors of CK2, this activity has not been specifically demonstrated for the this compound variant. Research on other brominated compounds has identified potent CK2 inhibitors, but a direct link or activity data for the compound is absent.

Receptor Modulation and Ligand Binding (e.g., Dopamine (B1211576) D2, 5-HT1A, 5-HT2A receptors)

The 3,4-dihydroquinolin-2(1H)-one moiety is a key structural component in the design of ligands for various receptors, notably in the field of antipsychotic drug development.

Dopamine D2 Receptors: Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been synthesized and evaluated as potential modulators of the dopamine D2 receptor (D2R). nih.gov These efforts are often inspired by the structure of established drugs like aripiprazole, which features this core structure. However, specific binding affinity data (such as Ki values) for this compound at the dopamine D2 receptor are not available in the published literature.

5-HT1A and 5-HT2A Receptors: The dihydroquinolinone (also known as dihydrocarbostyril) moiety has been incorporated into ligands targeting serotonin (B10506) receptors. For instance, replacing a phenyl group with a dihydrocarbostyril moiety in one series of compounds led to moderate binding affinity at the 5-HT1A receptor. nih.gov Despite the recognized importance of the quinolinone scaffold in developing ligands for serotonin receptors, there is no specific data available that characterizes the binding profile or functional activity of this compound at 5-HT1A or 5-HT2A receptors. nih.govnih.gov

Immunomodulatory Effects (e.g., IL-2 Secretion Inhibition)

There is no scientific literature available that describes or evaluates the immunomodulatory effects of this compound. Specifically, its capacity to inhibit the secretion of cytokines such as Interleukin-2 (IL-2) has not been investigated.

Interaction with Specific Molecular Targets and Biological Pathways

The precise molecular targets and biological pathways modulated by this compound are not well understood. General studies on the broader quinolinone family suggest potential as anticancer agents. Some analogs are believed to induce apoptosis and cause DNA damage in cancer cells. However, the specific molecular interactions and signaling cascades that would be affected by this compound have not been elucidated. Its role as a building block in medicinal chemistry suggests it is a precursor for more complex molecules, whose biological activities are then investigated, rather than being an end-product with fully characterized effects itself. calpaclab.com

Advanced Analytical and Computational Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, confirming the connectivity and chemical environment of each atom.

¹H NMR: In ¹H NMR spectra of related dihydroquinolinone structures, the protons of the dihydroquinoline ring typically appear as distinct signals in the aliphatic region (δ 2.5–3.5 ppm). The aromatic protons, influenced by the bromine substituent, exhibit characteristic chemical shifts and coupling patterns in the aromatic region of the spectrum. For instance, the singlet for a bromine-substituted aromatic proton is often observed around δ 7.5 ppm.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. A key resonance is that of the carbonyl carbon in the lactam ring, which typically appears in the downfield region of the spectrum, around 190-200 ppm.

Table 1: Representative NMR Data for Dihydroquinolinone Analogs

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 2.5 - 3.5 | CH₂ groups in the dihydroquinoline ring |

| ¹H | ~7.5 | Aromatic proton adjacent to bromine |

| ¹³C | 190 - 200 | Carbonyl carbon (C=O) |

Note: Specific chemical shifts can vary depending on the solvent and the presence of other substituents.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The expected monoisotopic mass for this compound (C₉H₈BrNO) is approximately 224.97893 Da. uni.lu In mass spectra, this compound would show characteristic isotopic patterns due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Table 2: Predicted m/z Values for Adducts of 7-Bromo-2,3-dihydroquinolin-4(1H)-one

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 225.98621 |

| [M+Na]⁺ | 247.96815 |

| [M-H]⁻ | 223.97165 |

| [M+NH₄]⁺ | 243.01275 |

| [M+K]⁺ | 263.94209 |

Data sourced from predictions for a structural isomer. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1650–1700 cm⁻¹. Other significant peaks would include those for N-H stretching and C-H stretching and bending vibrations.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Purity levels of greater than 98.0% are often reported for commercially available samples of related compounds, as determined by HPLC analysis. tcichemicals.com The method can be optimized by adjusting the mobile phase composition and column type to achieve efficient separation from any impurities or starting materials.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction. nih.gov In the synthesis of dihydroquinolinones, TLC can be used to track the consumption of the starting materials and the formation of the desired product. nih.govrsc.org By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the expected product, chemists can determine the optimal reaction time and conditions. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Strategies

While the synthesis of the 3,4-dihydroquinolin-2(1H)-one skeleton is well-established, ongoing research aims to develop more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.comconsensus.app Future strategies will likely focus on catalytic systems that offer high yields and stereoselectivity under mild conditions. mdpi.compreprints.org The development of one-pot syntheses and domino reactions, which combine multiple synthetic steps into a single operation, represents a promising avenue for streamlining the production of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and its derivatives. nih.govorganic-chemistry.org

Recent advances in the synthesis of dihydroquinolinones have highlighted several innovative approaches that could be adapted for the 7-bromo analog. These include:

Catalytic Annulation of α,β-Unsaturated N-Arylamides: This method has seen significant development, with various catalysts, including those based on palladium, copper, and silver, being employed to facilitate the cyclization process. mdpi.com These reactions often exhibit broad substrate scope and functional group tolerance. mdpi.com

Intramolecular Friedel-Crafts Alkylation: The use of Brønsted or Lewis acids to promote the cyclization of α,β-unsaturated N-arylamides is a classic yet continually refined strategy. mdpi.com

Radical-Initiated Cyclization: The use of radical initiators to trigger the cyclization of N-arylcinnamamides offers an alternative pathway to dihydroquinolinone synthesis, often with unique regioselectivity. mdpi.compreprints.org

Photochemical Cyclization: Photo-induced reactions are emerging as a green and efficient method for constructing the dihydroquinolinone core. researchgate.net

Table 1: Emerging Synthetic Strategies for Dihydroquinolin-2(1H)-ones

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Catalytic Annulation of α,β-Unsaturated N-Arylamides | Employs transition metal catalysts (e.g., Pd, Cu, Ag) for cyclization. mdpi.com | High efficiency, broad substrate scope, and functional group tolerance. mdpi.com | mdpi.com |

| Intramolecular Friedel-Crafts Alkylation | Utilizes Brønsted or Lewis acids to promote cyclization. mdpi.com | Well-established, with potential for optimization using novel acid catalysts. | mdpi.com |

| Radical-Initiated Cyclization | Involves the generation of radical intermediates to initiate cyclization. mdpi.compreprints.org | Offers alternative reaction pathways and potential for unique substitution patterns. | mdpi.compreprints.org |

| Photochemical Cyclization | Uses light to induce the cyclization reaction. researchgate.net | Environmentally friendly, often proceeds under mild conditions. | researchgate.net |

| Domino Reactions | Combines multiple reaction steps in a single pot. nih.gov | Increases synthetic efficiency and reduces waste. | nih.gov |

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

The quinoline (B57606) and dihydroquinolinone scaffolds are present in numerous compounds with a wide array of biological activities. nih.govresearchgate.netresearchgate.net The introduction of a bromine atom at the 7-position of the dihydroquinolinone ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Future research will likely focus on screening this compound and its derivatives against a broad range of biological targets to uncover novel therapeutic applications.

Potential areas of investigation include:

Anticancer Activity: Quinolone derivatives have shown promise as anticancer agents, with some acting as inhibitors of key enzymes involved in cancer progression. nih.govresearchgate.netnih.gov The bromo-substituent on the quinoline ring has been shown to be important for the antiproliferative effects against various cancer cell lines. nih.gov

Antimicrobial and Antiviral Activity: The quinoline nucleus is a core component of several antimicrobial and antiviral drugs. researchgate.netnih.govmdpi.com The potential of this compound as an inhibitor of microbial growth or viral replication warrants further investigation.

Anti-inflammatory Properties: Certain quinoline derivatives have demonstrated anti-inflammatory effects, suggesting a potential role for the title compound in treating inflammatory disorders. researchgate.netnih.gov

Central Nervous System (CNS) Activity: The dihydroquinolinone moiety is found in drugs that act on the CNS, such as the antipsychotic aripiprazole. nih.govacs.org Exploring the neurological effects of this compound could lead to the discovery of new treatments for neurological and psychiatric conditions.

Integration with Advanced Drug Delivery Systems and Nanotechnology

The therapeutic potential of many promising compounds is often limited by poor solubility, low bioavailability, or off-target toxicity. The integration of this compound with advanced drug delivery systems and nanotechnology could help overcome these challenges. nih.govnih.gov

Future research in this area may involve:

Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or other nanocarriers could enhance its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. nih.govresearchgate.netasianpubs.org

Prodrug Strategies: Designing prodrugs of this compound that are converted to the active form at the target site could improve its therapeutic index.

Sustained-Release Formulations: Developing formulations that release the compound in a controlled manner over an extended period could improve patient compliance and reduce the frequency of administration.

Application in Materials Science and Specialty Chemicals

Beyond its potential in medicine, the unique chemical structure of this compound makes it an interesting candidate for applications in materials science and as a specialty chemical. The presence of the bromine atom provides a reactive handle for further chemical modifications, allowing for its incorporation into larger molecular architectures.

Potential applications include:

Luminescent Materials: Quinoline derivatives have been investigated for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Functional Polymers: The compound could be polymerized or grafted onto polymer backbones to create materials with novel properties.

Corrosion Inhibitors: Some quinoline derivatives have shown efficacy as corrosion inhibitors for various metals. mdpi.com

Catalysis: The nitrogen-containing heterocyclic structure could be utilized in the design of novel ligands for metal-catalyzed reactions. mdpi.com

Further Mechanistic Elucidation of Biological Effects and Molecular Interactions

To fully realize the therapeutic potential of this compound, a thorough understanding of its mechanism of action is crucial. Future research will need to identify the specific molecular targets and signaling pathways that are modulated by this compound.

Key research questions to address include:

What are the primary molecular targets of this compound in various disease models?

How does the bromine atom at the 7-position influence the binding affinity and selectivity of the compound for its targets?

What are the downstream effects of target engagement on cellular function and signaling cascades?

Techniques such as molecular docking, in silico screening, and various biochemical and cell-based assays will be instrumental in answering these questions. researchgate.netnih.gov Understanding the mechanism of action of related compounds, such as the inhibition of DNA gyrase by some quinoline derivatives, can provide valuable starting points for these investigations. acs.orgacs.orgpatsnap.comwikipedia.org

High-Throughput Screening and Combinatorial Chemistry Approaches

The this compound scaffold is an ideal starting point for the generation of large and diverse chemical libraries using combinatorial chemistry techniques. nih.govyoutube.com These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify compounds with desired biological activities. nih.govthermofisher.comku.edumdpi.com

This approach offers several advantages:

Accelerated Drug Discovery: HTS allows for the rapid screening of thousands of compounds, significantly speeding up the initial stages of drug discovery. nih.gov

Identification of Novel Hits: Screening large and diverse libraries increases the probability of identifying novel chemical entities with unique mechanisms of action. thermofisher.com

Structure-Activity Relationship (SAR) Studies: The data generated from HTS can be used to establish SARs, guiding the optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

The development of focused libraries based on the this compound core, tailored to specific biological targets, could be a particularly fruitful strategy. thermofisher.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-bromo-3,4-dihydroquinolin-2(1H)-one derivatives?

- Methodological Answer : The compound is typically synthesized through sequential alkylation, reduction, and coupling reactions. For example:

- Alkylation : Reacting precursors (e.g., 7-nitro-3,4-dihydroquinolin-2(1H)-one) with chloroalkylamine salts in DMF using K₂CO₃ yields intermediates .

- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney Nickel) or hydrazine hydrate reduces nitro groups to amines .

- Coupling : Thiophene-2-carbimidothioate hydroiodide reacts with amines under mild ethanol conditions to form final products .

Q. How are intermediates and final products characterized in these syntheses?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., aromatic protons, alkyl chain integration) .

- Mass Spectrometry (MS) : EI or ESI-MS verifies molecular weights and fragmentation patterns .

- Chromatography : Flash column chromatography (e.g., Biotage systems) purifies intermediates, often using gradients like NH₃/MeOH in CH₂Cl₂ .

Q. What safety precautions are critical when handling brominated quinoline derivatives?

- Methodological Answer :

- Storage : Protect from light and moisture; ambient temperatures are recommended due to photosensitivity .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards). Work in fume hoods to mitigate respiratory risks (H335) .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, side-chain length) influence biological activity in this compound class?

- Methodological Answer :

- Side-Chain Length : A 2-carbon linker to terminal amines (e.g., pyrrolidine) enhances neuronal nitric oxide synthase (nNOS) inhibition (IC₅₀ = 160 nM) compared to 3-carbon chains (IC₅₀ = 1.22 µM) .

- Substituent Effects : An 8-fluoro group reduces nNOS potency (6-fold decrease) by restricting side-chain flexibility, as shown in SAR studies .

- Terminal Amines : Cyclic amines (e.g., pyrrolidine) improve selectivity over endothelial NOS (eNOS) by 180-fold compared to dimethylamino groups .

Q. How can low yields in alkylation or coupling steps be resolved?

- Methodological Answer :

- Reagent Optimization : Use NaH in DMF for challenging alkylations (e.g., chloroiodopropane reactions) to improve efficiency .

- Catalytic Alternatives : Replace Pd/C with Raney Nickel for nitro reductions in substrates sensitive to hydrogenation .

- Additive Screening : Explore reaction plate data (e.g., DMF additives) to enhance coupling efficiency with cyclohexanoic acid .

Q. What advanced catalytic methods enable novel functionalization of the quinoline core?

- Methodological Answer :

- Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization and aromatization for dihydroquinolinone derivatives .

- Palladium-Catalyzed Carbonylation : Introduces perfluoroalkyl and carbonyl groups via radical intermediates, yielding polycyclic derivatives with high E/Z selectivity .

Q. How can computational tools predict viable synthetic pathways for novel derivatives?

- Methodological Answer :

- Retrosynthesis Software : Tools like Pistachio or Reaxys analyze reaction databases to propose one-step routes (e.g., cyclization of N-methyl-2-aminobenzyl alcohol) .

- Density Functional Theory (DFT) : Models transition states for bromination or dehydrogenation steps, validated by experimental kinetics (e.g., HPLC/GC-MS monitoring) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported inhibitory potencies across studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments using consistent enzyme sources (e.g., recombinant nNOS) and assay conditions (e.g., NADPH oxidation rates) .

- Control Compounds : Include reference inhibitors (e.g., compound (S)-35) to benchmark activity .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., IC₅₀ values for pyrrolidine vs. piperidine derivatives) to identify trends .

Q. What strategies validate the stereochemistry of chiral derivatives?

- Methodological Answer :

- Chiral Chromatography : Resolve enantiomers (e.g., (S)-35) using chiral columns (e.g., Chiralpak AD-H) .

- X-ray Crystallography : Confirm absolute configuration for crystalline intermediates (e.g., tert-butyl carbamate derivatives) .

- Optical Rotation : Compare experimental [α]D values with literature data for known chiral centers .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten